2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[(2,4-dimethylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-4-13(9-15)14-8-12-6-5-10(2)7-11(12)3/h5-7,13-15H,4,8-9H2,1-3H3 |
InChI Key |
SENADFCXYOOCNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Key Precursors
- 2,4-Dimethylbenzylamine : Provides the aromatic amine portion.
- Butan-1-ol derivatives : Usually a halogenated butanol or an aldehyde/ketone derivative for reductive amination.
Typical Reaction Types
- Reductive amination : Condensation of 2,4-dimethylbenzylamine with butanal or its derivatives, followed by reduction to yield the amino alcohol.
- Nucleophilic substitution : Reaction of 2,4-dimethylbenzylamine with halogenated butanol (e.g., 2-bromobutan-1-ol) under basic conditions.
Detailed Preparation Methods
Reductive Amination Route
This method is commonly employed for the preparation of amino alcohols due to its efficiency and selectivity.
- Condensation : 2,4-dimethylbenzylamine is reacted with butanal (butanaldehyde) in anhydrous solvent (e.g., ethanol or methanol) to form an imine intermediate.
- Reduction : The imine is subsequently reduced using a mild reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2 with Pd/C catalyst) to afford the target amino alcohol.
| Parameter | Typical Conditions |
|---|---|
| Solvent | Ethanol, methanol, or tetrahydrofuran |
| Temperature | 0 °C to room temperature |
| Reducing agent | Sodium borohydride or catalytic hydrogenation |
| Reaction time | 2-6 hours |
- High selectivity for the desired secondary amine.
- Mild conditions preserve sensitive functional groups.
Nucleophilic Substitution Route
An alternative involves direct substitution on a halogenated butanol.
- Preparation of halogenated butanol : 2-bromobutan-1-ol or 2-chlorobutan-1-ol is synthesized or procured.
- Substitution reaction : 2,4-dimethylbenzylamine is reacted with the halogenated butanol in the presence of a base such as sodium carbonate or potassium carbonate to promote nucleophilic substitution of the halogen by the amine.
| Parameter | Typical Conditions |
|---|---|
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |
| Base | Sodium carbonate, potassium carbonate |
| Temperature | 50-100 °C |
| Reaction time | 6-24 hours |
- Straightforward procedure.
- Avoids use of reducing agents.
- Possible side reactions due to competing elimination or over-alkylation.
Research Data and Characterization
Purity and Yield
- Yields from reductive amination typically range from 70% to 90%.
- Nucleophilic substitution yields vary widely (50%-80%) depending on reaction conditions.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of aromatic methyl groups, amino protons, and hydroxyl-bearing carbons.
- Mass Spectrometry (MS) : Confirms molecular weight (207.31 g/mol).
- Infrared Spectroscopy (IR) : Identification of N-H stretch (~3300 cm^-1) and O-H stretch (~3400 cm^-1).
- Elemental Analysis : Validates molecular formula.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination | 2,4-Dimethylbenzylamine, butanal, NaBH4 | Mild temperature, ethanol solvent | 70-90 | High selectivity, mild conditions | Requires reducing agent |
| Nucleophilic Substitution | 2,4-Dimethylbenzylamine, 2-bromobutan-1-ol, base | Elevated temperature, polar aprotic solvent | 50-80 | Simple reagents, no reducing agent | Possible side reactions |
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol | C₁₃H₂₁NO | 207.31 | 2,4-Dimethylphenyl, methylamino | Hydroxyl, tertiary amino |
| 4-Dimethylamino-1-(4-fluorophenyl)-1-(2-hydroxymethyl-cyanophenyl)-butan-1-ol (Ev3) | C₂₀H₂₃FN₂O₂ | 342.41 | 4-Fluorophenyl, cyanophenyl, hydroxymethyl | Hydroxyl, tertiary amino, cyano |
| 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (Ev5) | C₉H₂₁NO₃ | 191.27 | Methoxyethoxyethyl chain | Hydroxyl, secondary amino, ether |
| N-[(2,4-Dichlorophenyl)methyl]butan-1-amine (Ev6) | C₁₁H₁₅Cl₂N | 232.15 | 2,4-Dichlorophenyl | Primary amino |
| 4-{4-(1-Hydroxyethyl)-2-nitrophenylamino}butan-2-ol (Ev7) | C₁₃H₂₀N₂O₄ | 280.31 | Nitrophenyl, hydroxyethyl | Hydroxyl (×2), tertiary amino, nitro |
Key Observations:
Lipophilicity : The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to analogs with polar substituents (e.g., methoxyethoxy in Ev5 or nitro in Ev7). This may improve membrane permeability but reduce aqueous solubility .
The dimethylphenyl group in the target compound is electron-donating, which may stabilize resonance structures in aromatic interactions .
Hydrogen Bonding : The hydroxyl group in the target compound enables hydrogen bonding, a feature absent in Ev4. Compounds with multiple hydroxyls (e.g., Ev3, Ev7) may exhibit higher solubility but shorter half-lives due to metabolic conjugation .
Fungicidal Potential:
The tertiary amine and hydroxyl groups may synergize with the aromatic moiety to inhibit fungal respiration or cell wall synthesis .
Pharmacological Considerations:
Biological Activity
2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol is a synthetic compound with potential biological activities. Its unique structure, featuring both an amino group and a hydroxyl group attached to a bulky aromatic system, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol is with a molecular weight of approximately 193.28 g/mol. The compound's structure includes:
- An amino group that can participate in hydrogen bonding.
- A hydroxyl group contributing to its hydrophilicity.
- A 2,4-dimethylphenyl moiety that enhances lipophilicity.
This combination of functional groups may influence the compound's solubility and reactivity in biological systems.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of amino alcohols have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies using the agar-well diffusion method demonstrated that these compounds could inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
The potential antimicrobial activity of 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol suggests it may function similarly to other amino alcohols by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
The proposed mechanism of action for 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol involves:
- Hydrogen Bonding: The hydroxyl and amino groups can form hydrogen bonds with biological macromolecules, potentially altering their structure and function.
- Lipophilic Interactions: The aromatic ring may facilitate interactions with lipid membranes, enhancing the compound's ability to penetrate bacterial cells.
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes in bacterial metabolism, suggesting a possible pathway for this compound's action against microbial targets .
Comparative Analysis with Related Compounds
A comparative analysis was conducted to evaluate the biological activity of 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol against structurally related compounds. The following table summarizes key features and activities:
| Compound Name | Molecular Formula | Antimicrobial Activity | Key Features |
|---|---|---|---|
| 3,4-Dimethylbenzylamine | C10H15N | Moderate | Lacks hydroxyl group |
| Phenylethylamine | C8H11N | Low | Simple structure |
| 1-(3,4-Dimethylphenyl)ethanol | C11H16O | Significant | Contains alcohol group |
This analysis highlights the importance of the hydroxyl group in enhancing antimicrobial activity while also indicating that structural complexity can influence efficacy .
In Vivo Studies
While in vitro studies provide initial insights into the compound's potential, in vivo studies are crucial for understanding its therapeutic applications. Research on similar compounds has shown promising results in animal models for treating infections caused by resistant strains of bacteria. These findings suggest that further investigation into the pharmacokinetics and safety profile of 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol is warranted .
Q & A
Basic Research Questions
Q. How can spectroscopic techniques be employed to characterize 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) to identify proton environments, focusing on the aromatic (2,4-dimethylphenyl) and aliphatic (butan-1-ol) regions. Mass spectrometry (MS) can confirm molecular weight (e.g., via molecular ion peaks), while infrared (IR) spectroscopy identifies functional groups like -OH and -NH. Cross-reference with InChIKey (e.g.,
JCBPETKZIGVZRE-UHFFFAOYSA-Nfor related amino alcohols) and SMILES strings (CCC(CO)N) for structural validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves and safety goggles, due to skin/eye irritation risks (H315, H319). Use fume hoods to minimize inhalation of aerosols (H335). In case of exposure, rinse skin/eyes with water for ≥15 minutes and avoid inducing vomiting for oral ingestion. Store in a dry, ventilated area away from incompatible materials .
Q. How can researchers verify the purity of synthesized 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives. Compare retention times and spectral data against known standards. Validate via melting point analysis if crystalline forms are obtainable .
Advanced Research Questions
Q. How might discrepancies in toxicological data for this compound be resolved?
- Methodological Answer : Address data gaps (e.g., acute toxicity) using tiered testing:
In vitro assays : Use zebrafish embryos (FET test) for rapid toxicity screening.
QSAR modeling : Predict endpoints like LD50 based on structural analogs (e.g., 2-amino-1-butanol derivatives).
Subchronic rodent studies : Focus on respiratory and dermal pathways (H302, H335). Validate findings against regulatory frameworks (e.g., OECD guidelines) .
Q. What experimental strategies optimize the synthetic yield of 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol?
- Methodological Answer :
- Reductive amination : React 2,4-dimethylbenzylamine with 4-hydroxybutanal under hydrogenation (H₂/Pd-C). Monitor pH to favor imine intermediate formation.
- Steric effects : Introduce bulky solvents (e.g., tert-butanol) to reduce side reactions.
- Yield optimization : Use design of experiments (DoE) to vary temperature (50–80°C), catalyst loading (1–5%), and reaction time (6–24 hrs). Characterize intermediates via thin-layer chromatography (TLC) .
Q. How can this compound be integrated into agrochemical formulations as a synergistic agent?
- Methodological Answer : Screen for antifungal synergy using checkerboard assays with strobilurin fungicides (e.g., azoxystrobin). Prepare co-formulations at varying ratios (1:1 to 1:10) and assess inhibition of Fusarium spp. via mycelial growth assays. Validate field efficacy in greenhouse trials with controlled humidity (70–80%) and temperature (25°C) .
Q. What computational approaches predict the compound’s environmental persistence and bioaccumulation potential?
- Methodological Answer :
- PBTK modeling : Simulate absorption/distribution in aquatic organisms using logP (estimated via ChemAxon).
- Biodegradation prediction : Apply CATABOL or EAWAG-BBD pathways to identify potential metabolites.
- Ecotoxicity profiling : Cross-reference with EPI Suite for LC50 estimates in Daphnia magna .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?
- Methodological Answer :
Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 40°C for 28 days. Monitor degradation via LC-MS.
Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂).
Structural elucidation : Isolate degradation products (e.g., oxidized amines) and characterize via high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
